molecular formula C45H71N11O14S2 B13389769 deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H

deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H

Cat. No.: B13389769
M. Wt: 1054.2 g/mol
InChI Key: SVDWBHHCPXTODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is a synthetic peptide analog of vasopressin, a hormone that plays a crucial role in regulating water retention in the body. This compound is designed to mimic the effects of vasopressin while exhibiting enhanced stability and potency. It is commonly used in medical and scientific research due to its unique properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, removing any impurities and ensuring consistency in quality .

Chemical Reactions Analysis

Types of Reactions

Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of the disulfide bond results in the formation of a more stable cyclic peptide, while reduction leads to a linear peptide with free thiol groups .

Scientific Research Applications

Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in research on hormone regulation and receptor interactions.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as diabetes insipidus and bleeding disorders.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is involved in water reabsorption in the kidneys. Upon binding, it activates the receptor, leading to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. This increases water reabsorption, reducing urine output and promoting water retention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is unique due to its enhanced stability and potency compared to natural vasopressin. The modifications made to its structure, such as the deamination of cysteine and the inclusion of non-natural amino acids, contribute to its increased resistance to enzymatic degradation and prolonged duration of action .

Properties

IUPAC Name

acetic acid;N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWBHHCPXTODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N11O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1054.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.